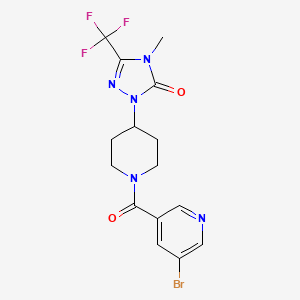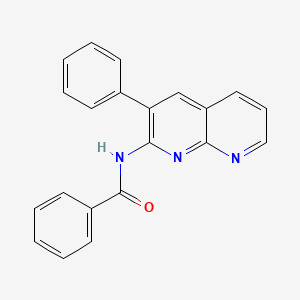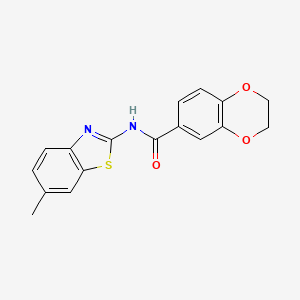
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazoline and Benzoxazole Derivatives
Research explores the synthesis of quinazoline and 1,3-benzoxazole derivatives through the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol. This process leads to a mixture of compounds including 1,2,3,4-tetrahydroquinazoline-2-one, showcasing the versatility of quinazoline derivatives in chemical synthesis and the potential for creating diverse molecular structures with potential applications in pharmaceuticals and agrochemicals (Villalgordo, Vincent, & Heimgartner, 1990).
Novel Derivatives Synthesis
Another study focuses on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, highlighting the creation of new chemical entities. These processes indicate the potential for developing novel compounds with applications in drug discovery and development (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Enhancing Cyclization Processes
A synthesis approach for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization is documented, with a focus on the enhancing effect of boron trifluoride diethyl etherate on the cyclization process. This study provides insights into advanced synthetic methods for constructing complex molecular architectures, potentially useful in the synthesis of natural products and medicinal compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Computational Elucidation of Synthesis Mechanisms
The research also delves into the computational elucidation of the mechanism behind the synthesis of 1,8-naphthyridine and isoxazole derivatives. This study underscores the importance of computational chemistry in understanding and predicting the outcomes of chemical reactions, thereby aiding in the design of more efficient and selective synthetic routes (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Alkylation Studies
Investigations into the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines reveal methodologies for modifying quinazoline derivatives, which could have implications in the development of new materials or biologically active molecules (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester with anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
892260-82-1 |
Molekularformel |
C22H25N3O3 |
Molekulargewicht |
379.46 |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-9-25-21(27)18-8-7-16(13-19(18)24-22(25)28)20(26)23-17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
InChI-Schlüssel |
OJEFFPQMYQKYDY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)



![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)

